RAS GTPase inhibitor 1
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Overview
Description
RAS GTPase inhibitor 1 is a small molecule inhibitor targeting the RAS family of GTPases, which are crucial regulators of cell signaling pathways that control cell growth and proliferation. Mutations in RAS proteins, particularly KRAS, are implicated in a significant percentage of human cancers, making RAS GTPase inhibitors a focal point in cancer research and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of RAS GTPase inhibitor 1 involves multiple steps, including the preparation of key intermediates and the final coupling reactions. One common method involves the use of guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs) to facilitate the exchange of GDP for GTP, thereby activating RAS . The synthetic route typically includes the following steps:
- Preparation of the core scaffold through a series of condensation and cyclization reactions.
- Functionalization of the core scaffold with various substituents to enhance binding affinity and selectivity.
- Final coupling reactions to introduce specific functional groups that target the active site of RAS proteins.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Batch or continuous flow synthesis to maintain consistent reaction conditions.
- Purification steps such as crystallization, chromatography, and recrystallization to achieve the desired purity.
- Quality control measures to ensure the final product meets regulatory standards.
Chemical Reactions Analysis
Types of Reactions: RAS GTPase inhibitor 1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and electrophiles like alkyl halides.
Major Products: The major products formed from these reactions include various derivatives of the core scaffold, each with specific functional groups that enhance the inhibitor’s binding affinity and selectivity for RAS proteins.
Scientific Research Applications
RAS GTPase inhibitor 1 has a wide range of scientific research applications, including:
Mechanism of Action
RAS GTPase inhibitor 1 exerts its effects by binding to the active site of RAS proteins, thereby preventing the exchange of GDP for GTP and inhibiting the activation of RAS signaling pathways . The inhibitor targets specific molecular interactions within the active site, disrupting the conformational changes required for RAS activation. This inhibition leads to the suppression of downstream signaling pathways that promote cell growth and proliferation, ultimately resulting in reduced tumor growth and progression .
Comparison with Similar Compounds
Sotorasib: A KRAS G12C inhibitor developed by Amgen, approved for the treatment of non-small cell lung cancer.
Adagrasib: Another KRAS G12C inhibitor with similar mechanisms of action and therapeutic applications.
Uniqueness: RAS GTPase inhibitor 1 is unique in its ability to target a broad range of RAS mutations, making it a versatile tool for studying RAS biology and developing new cancer therapies. Unlike some inhibitors that are specific to certain mutations, this compound offers broader applicability and potential for combination therapies .
Properties
Molecular Formula |
C27H28ClF4N5O2 |
---|---|
Molecular Weight |
566.0 g/mol |
IUPAC Name |
2-N-(3-chloro-4-fluorophenyl)-4-N-[(1R)-1-cyclopropylpropyl]-8-(1,2,3,6-tetrahydropyridin-4-yl)quinazoline-2,4-diamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C25H27ClFN5.C2HF3O2/c1-2-22(16-6-7-16)30-24-19-5-3-4-18(15-10-12-28-13-11-15)23(19)31-25(32-24)29-17-8-9-21(27)20(26)14-17;3-2(4,5)1(6)7/h3-5,8-10,14,16,22,28H,2,6-7,11-13H2,1H3,(H2,29,30,31,32);(H,6,7)/t22-;/m1./s1 |
InChI Key |
LEDWHIWAVNXCBJ-VZYDHVRKSA-N |
Isomeric SMILES |
CC[C@H](C1CC1)NC2=NC(=NC3=C2C=CC=C3C4=CCNCC4)NC5=CC(=C(C=C5)F)Cl.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C1CC1)NC2=NC(=NC3=C2C=CC=C3C4=CCNCC4)NC5=CC(=C(C=C5)F)Cl.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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